molecular formula C7H15NO2 B15318260 2-(Aminomethyl)-3-methylpentanoic acid

2-(Aminomethyl)-3-methylpentanoic acid

Cat. No.: B15318260
M. Wt: 145.20 g/mol
InChI Key: PDDFPPMNIGRSPN-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-methylpentanoic acid is a branched-chain amino acid derivative characterized by a pentanoic acid backbone with a methyl group at the third carbon and an aminomethyl (–CH2NH2) substituent at the second carbon. Its molecular formula is C7H15NO2, with a calculated molecular weight of 145.2 g/mol.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

2-(aminomethyl)-3-methylpentanoic acid

InChI

InChI=1S/C7H15NO2/c1-3-5(2)6(4-8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)

InChI Key

PDDFPPMNIGRSPN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CN)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-methylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of 3-methylpentanoic acid with formaldehyde and ammonia, followed by hydrogenation. This method typically requires a catalyst such as palladium on carbon and is conducted under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include steps for purification and isolation of the final product, such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.

Major Products

    Oxidation: Formation of 2-(Nitromethyl)-3-methylpentanoic acid.

    Reduction: Formation of 2-(Aminomethyl)-3-methylpentanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(Aminomethyl)-3-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. This can lead to changes in metabolic pathways or cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key differences between 2-(Aminomethyl)-3-methylpentanoic acid and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Applications/Notes
This compound Not provided C7H15NO2 145.2 (calculated) Carboxylic acid, aminomethyl Hypothesized research applications (e.g., peptide modification)
2-Amino-3-methylpentanoic acid 73-32-5 C6H13NO2 131.17 Carboxylic acid, amino Essential branched-chain amino acid (BCAA); dietary supplement
(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid 87421-24-7 C6H13NO3 147.17 Carboxylic acid, amino, hydroxyl Laboratory research; restricted to non-drug use
2-Amino-4-methylpentanoic acid Not provided C6H13NO2 131.17 (calculated) Carboxylic acid, amino Structural isomer with altered branching; limited application data
Key Observations:

The hydroxyl group in (2R,3R)-2-amino-3-hydroxy-4-methylpentanoic acid increases polarity, affecting solubility and reactivity .

Biological Relevance: 2-Amino-3-methylpentanoic acid is a well-documented BCAA essential for protein synthesis and metabolic regulation . In contrast, the aminomethyl variant may exhibit unique pharmacokinetics due to steric and electronic differences.

Safety and Handling: (2R,3R)-2-amino-3-hydroxy-4-methylpentanoic acid requires strict laboratory safety protocols (e.g., avoiding inhalation, skin contact) , whereas BCAA derivatives like 2-amino-3-methylpentanoic acid are generally recognized as safe for dietary use.

Molecular Weight and Charge Characteristics

  • This compound: The aminomethyl group contributes to a higher molecular weight (145.2 g/mol) compared to non-substituted analogs.
  • 2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid (MW: 268.315 g/mol): A more complex derivative with imidazole and peptide bonds, demonstrating how additional functional groups drastically alter properties .

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